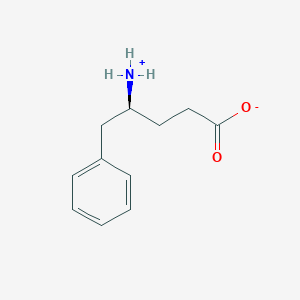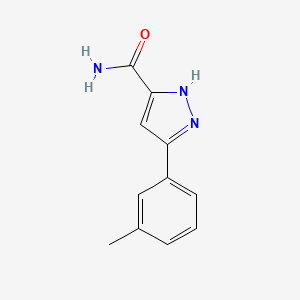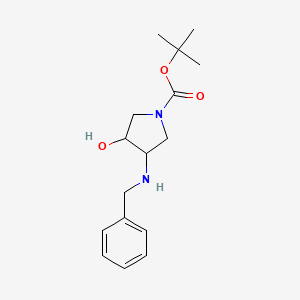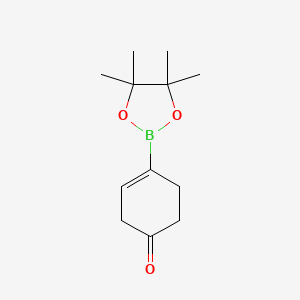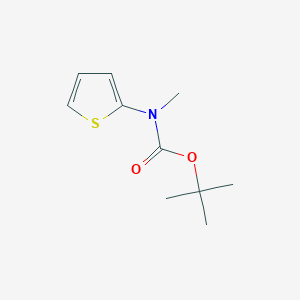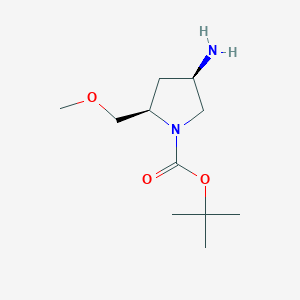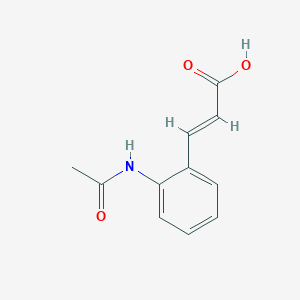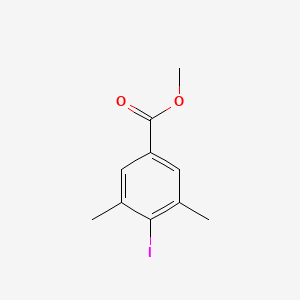
Methyl 4-iodo-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodo-3,5-dimethylbenzoate: is an organic compound with the molecular formula C10H11IO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 3, and 5 on the benzene ring are replaced by an iodine atom and two methyl groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the iodination of 3,5-dimethylbenzoic acid, followed by esterification. The iodination can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The esterification step involves reacting the iodinated benzoic acid with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale iodination and esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzoates.
Coupling: Products include biaryl compounds and other complex organic molecules.
Reduction: The primary product is 4-iodo-3,5-dimethylbenzyl alcohol.
Scientific Research Applications
Methyl 4-iodo-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-iodo-3,5-dimethylbenzoate depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets vary depending on the context of its use.
Comparison with Similar Compounds
Methyl 4-iodo-3,5-dimethylbenzoate can be compared with other similar compounds, such as:
Methyl 4-iodobenzoate: Lacks the methyl groups at positions 3 and 5, making it less sterically hindered.
Methyl 3,5-dimethylbenzoate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
Methyl 4-bromo-3,5-dimethylbenzoate: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its combination of steric hindrance from the methyl groups and the reactivity of the iodine atom, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
methyl 4-iodo-3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHFFQURHRUQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

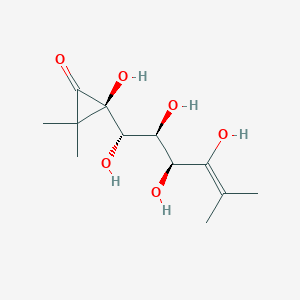
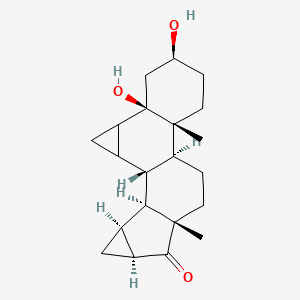
![1,2-dihydropyrazolo[3,4-b]pyridin-4-one](/img/structure/B7981467.png)
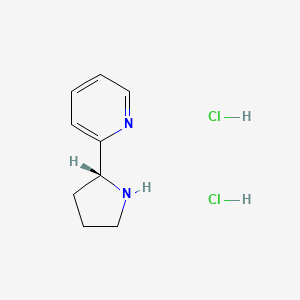
![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B7981492.png)
